Tyk2-IN-8 (Ropsacitinib): A Technical Guide for Researchers
Tyk2-IN-8 (Ropsacitinib): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tyk2-IN-8, also known as Ropsacitinib (PF-06826647), a selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its characterization.
Chemical Structure and Properties
Tyk2-IN-8 is a potent and selective, orally bioavailable small molecule inhibitor of Tyk2. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of Tyk2-IN-8
| Property | Value | Reference(s) |
| Synonyms | Ropsacitinib, PF-06826647, Tyk2 Inhibitor 8 | [1],[2],[3] |
| IUPAC Name | (1r,3r)-3-(cyanomethyl)-3-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazol-1-yl)cyclobutane-1-carbonitrile | [4] |
| CAS Number | 2127109-84-4 | [4],[1] |
| Chemical Formula | C₂₀H₁₇N₉ | [4],[1] |
| Molecular Weight | 383.41 g/mol | [4],[2] |
| SMILES | CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N | [4] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Methanol and DMSO | [1] |
| Melting Point | Not publicly available |
Mechanism of Action and Biological Activity
Tyk2-IN-8 is an ATP-competitive inhibitor that selectively targets the catalytically active Janus homology 1 (JH1) domain of Tyk2.[2][3] By binding to the ATP-binding site within the JH1 domain, Tyk2-IN-8 prevents the phosphorylation and activation of Tyk2, thereby blocking downstream signaling cascades.
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These kinases play a crucial role in cytokine signaling. Tyk2 is essential for the signaling of several key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β).[2]
Table 2: In vitro Inhibitory Activity of Tyk2-IN-8
| Target | IC₅₀ (nM) | Comments | Reference(s) |
| Tyk2 (JH1 domain) | 17 | Potent inhibition of the primary target. | [2] |
| JAK1 | 383 | Demonstrates good selectivity over JAK1. | [2] |
| JAK2 | 74 | Shows moderate selectivity over JAK2. | [2] |
| JAK3 | >10,000 | Exhibits high selectivity against JAK3. | [5] |
The selective inhibition of Tyk2 by Tyk2-IN-8 makes it a promising therapeutic candidate for the treatment of various autoimmune disorders, such as psoriasis.[2]
Tyk2 Signaling Pathway
The binding of cytokines like IL-12, IL-23, or Type I IFNs to their respective receptors leads to the activation of receptor-associated Tyk2 and its partner JAKs (JAK1 or JAK2). This initiates a signaling cascade that involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. Tyk2-IN-8 blocks this pathway at the initial Tyk2 activation step.
Caption: Tyk2 Signaling Pathway and the inhibitory action of Tyk2-IN-8.
Experimental Protocols
The characterization of Tyk2-IN-8 involves various biochemical and cellular assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is used to determine the binding affinity (IC₅₀) of Tyk2-IN-8 to the Tyk2 kinase domain.
Materials:
-
Tyk2 kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound (Tyk2-IN-8)
-
Kinase Buffer
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Tyk2-IN-8 in DMSO. Further dilute in the kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing Tyk2 kinase and the Eu-anti-Tag antibody in the kinase buffer.
-
Assay Assembly: In a 384-well plate, add the diluted Tyk2-IN-8, followed by the kinase/antibody mixture.
-
Tracer Addition: Add the Kinase Tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is measured at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
Cellular Assay for TYK2 Inhibition (HTRF® Total Tyk2 Assay)
This assay quantifies the total amount of Tyk2 protein in cell lysates to assess the effect of inhibitors on protein levels or for normalization in phosphorylation studies.
Materials:
-
Cells expressing Tyk2 (e.g., HEL 92.1.7)
-
Cell culture medium
-
Test compound (Tyk2-IN-8)
-
Lysis buffer
-
HTRF® Total Tyk2 detection reagents (Europium cryptate-labeled anti-Tyk2 and d2-labeled anti-Tyk2 antibodies)
-
384-well low-volume white plates
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and culture overnight. Treat the cells with a serial dilution of Tyk2-IN-8 for the desired time.
-
Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.
-
Lysate Transfer: Transfer the cell lysates to a 384-well detection plate.
-
Antibody Addition: Add the premixed HTRF® anti-Tyk2 antibody pair to each well.
-
Incubation: Seal the plate and incubate at room temperature for 4 hours to overnight.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration.[7]
Experimental Workflow
The characterization of a selective kinase inhibitor like Tyk2-IN-8 typically follows a structured workflow, from initial biochemical screening to cellular and in vivo validation.
Caption: A typical experimental workflow for the characterization of Tyk2-IN-8.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ropsacitinib (PF-06826647) - LabNet Biotecnica [labnet.es]
- 4. Ropsacitinib - Wikipedia [en.wikipedia.org]
- 5. Ropsacitinib (PF-06826647) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. revvity.com [revvity.com]
